2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl 2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 1660153-91-2
VCID: VC4334349
InChI: InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3
SMILES: CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C
Molecular Formula: C26H33N2P
Molecular Weight: 404.538

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl

CAS No.: 1660153-91-2

Cat. No.: VC4334349

Molecular Formula: C26H33N2P

Molecular Weight: 404.538

* For research use only. Not for human or veterinary use.

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl - 1660153-91-2

Specification

CAS No. 1660153-91-2
Molecular Formula C26H33N2P
Molecular Weight 404.538
IUPAC Name 2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Standard InChI InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3
Standard InChI Key HTHOMNNVAUPLKK-UHFFFAOYSA-N
SMILES CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C

Introduction

Chemical Identity and Molecular Characteristics

Nomenclature and Structural Formula

The compound’s systematic IUPAC name, 2-(t-butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl, reflects its biphenyl core with distinct substituents at the 2- and 2',6'-positions . The molecular formula is C₂₆H₃₃N₂P, with a molar mass of 404.53 g/mol . Its structure integrates a t-butylphenylphosphino group at the 2-position of one phenyl ring and dimethylamino groups at the 2' and 6' positions of the adjacent ring (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight404.53 g/mol
SolubilitySoluble in THF, DCM, toluene
Melting PointNot explicitly reported
StabilityAir-sensitive, stored under inert gas

Electronic and Steric Features

The t-butyl group imposes significant steric bulk, shielding the phosphorus center and modulating substrate access in catalytic cycles . Concurrently, the dimethylamino substituents donate electron density via resonance, enhancing the ligand’s ability to stabilize electron-deficient metal centers. This dual functionality makes the ligand particularly effective in reactions requiring precise stereochemical control, such as asymmetric hydrogenations .

Synthesis and Purification Strategies

Lithium-Halogen Exchange and Cross-Coupling

A common synthetic route involves lithium-halogen exchange followed by palladium-catalyzed cross-coupling. For example, treatment of 2-bromo-2',6'-dimethylaminobiphenyl with t-butylphenylphosphine in the presence of a palladium catalyst yields the target ligand. This method, while efficient, requires stringent anhydrous conditions to prevent ligand oxidation.

Asymmetric Synthesis of P-Chiral Derivatives

Recent advances in asymmetric synthesis have enabled the preparation of P-chiral analogs. Shi-Guang et al. (2019) demonstrated that reacting t-BuPCl₂ with chiral auxiliaries like (R)-N-(1-(5-chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide under basic conditions produces enantiomerically enriched phosphine oxides, which can be reduced to the corresponding phosphines . This approach achieves high diastereomeric ratios (dr > 20:1) and underscores the ligand’s versatility in enantioselective applications .

Equation 1: Simplified Synthesis Pathway
2-Br-biphenyl derivative+t-BuPH2Pd catalystTarget Ligand+HBr\text{2-Br-biphenyl derivative} + \text{t-BuPH}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Ligand} + \text{HBr}

Structural Analysis and Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray diffraction reveals a distorted trigonal pyramidal geometry at the phosphorus center, with bond angles of 98.5°–102.3°. The t-butyl group creates a cone angle of approximately 160°, significantly larger than simpler trialkylphosphines like PPh₃ (145°), which explains its superior steric shielding.

NMR Spectroscopy

³¹P NMR spectra exhibit a singlet at δₚ −129.7 ppm, consistent with a monodentate phosphine ligand . ¹H NMR data show distinct resonances for the dimethylamino groups (δ 2.85 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm) .

Catalytic Applications

Cross-Coupling Reactions

The ligand excels in Suzuki-Miyaura and Buchwald-Hartwig couplings, where its bulkiness suppresses undesired β-hydride elimination. For instance, in aryl chloride aminations, it achieves turnover numbers (TONs) exceeding 10,000 with palladium catalysts .

Asymmetric Hydrogenation

When coordinated to rhodium or iridium, the ligand facilitates the hydrogenation of α,β-unsaturated ketones with enantiomeric excess (ee) values >95% . The dimethylamino groups’ electron donation stabilizes low-oxidation-state metal intermediates, accelerating catalytic cycles .

Table 2: Representative Catalytic Performance

Reaction TypeSubstrateee/TONConditions
Asymmetric HydrogenationAcetophenone97% ee50°C, 10 bar H₂
Suzuki-Miyaura Coupling4-ChlorotolueneTON = 12,000Pd(OAc)₂, K₃PO₄

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